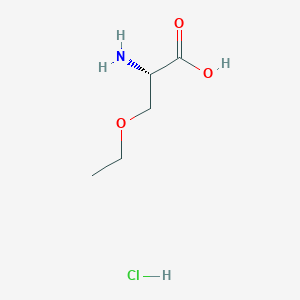

(S)-2-Amino-3-ethoxy-propionic acid hydrochloride

Overview

Description

Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When an amino acid has a hydrochloride group, it is usually in a salt form, which can improve its stability and absorption .

Molecular Structure Analysis

The molecular structure of an amino acid generally consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain that varies between different amino acids .Chemical Reactions Analysis

Amino acids can participate in various chemical reactions. They can form peptides and proteins through peptide bond formation, which is a reaction between the amino group of one amino acid and the carboxyl group of another .Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid depend on its specific structure. These properties can include solubility, melting point, and pKa values .Scientific Research Applications

Organic Synthesis and Chemical Properties

- The compound has been involved in the synthesis of amino acids and their derivatives, demonstrating its utility in organic chemistry. For instance, it has been used as a key intermediate in chiral resolution processes to obtain specific enantiomers of amino acids, which are crucial for the development of pharmaceuticals and biologically active compounds (Wei Hui-qian, 2015).

- Its role in the synthesis of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate from L-tyrosine through a series of chemical transformations showcases its versatility in creating complex molecules with high enantiomeric excess, important for drug discovery and development (Du Hai-jun, 2007).

Pharmacology and Drug Design

- Analogues of (S)-2-Amino-3-ethoxy-propionic acid hydrochloride have been studied for their pharmacological properties, particularly in modulating neurotransmitter receptors such as AMPA receptors. These studies help in understanding the structural determinants for agonist activity, contributing to the design of novel compounds for neurological disorders (B. Bang-Andersen et al., 2000).

Materials Science

- In materials science, derivatives of (S)-2-Amino-3-ethoxy-propionic acid hydrochloride have been explored for their corrosion inhibition properties, demonstrating the compound's potential in protecting metals against corrosion in acidic environments. This is crucial for extending the life of metal structures and components in various industrial applications (M. Migahed, H. M. Mohamed, A. Al-sabagh, 2003).

Biotechnology and Microbiology

- Its derivatives have been utilized in the study of microbial production of propionic acid, a valuable chemical in the food industry. Understanding the metabolic pathways involved can lead to more efficient production methods, benefiting industries ranging from food to pharmaceuticals (R. A. Gonzalez-Garcia et al., 2017).

Analytical Chemistry

- The compound and its derivatives have been subjects of analytical studies, such as the development of HPLC methods for the determination of related impurities in drug substances. This is critical for ensuring the purity and safety of pharmaceuticals (A. Soman, S. Jacob, F. Swanek, 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2S)-2-amino-3-ethoxypropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-2-9-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKWLTYVOFMUAM-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-ethoxy-propionic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B3230759.png)

![9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one](/img/structure/B3230802.png)

![1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride](/img/structure/B3230811.png)

![[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B3230851.png)